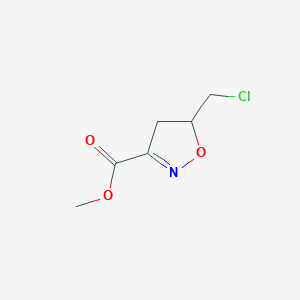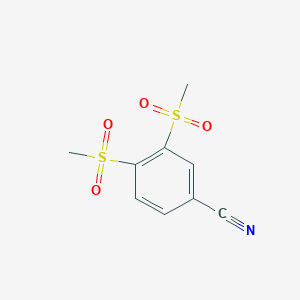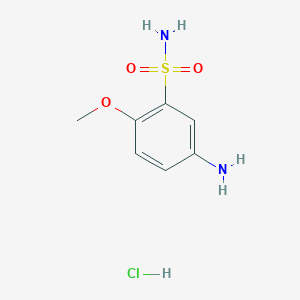
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine (CFTFP) is a heterocyclic compound belonging to the class of aryl-substituted pyridines. It is a versatile compound with a range of applications in various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science. CFTFP is a synthetic compound with a wide range of potential applications in the laboratory and in the field.
Aplicaciones Científicas De Investigación
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of applications in scientific research, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is used as a reagent for the synthesis of a variety of heterocyclic compounds, including pyridines, indoles, and quinolines. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has been used as a starting material for the synthesis of a variety of therapeutic agents, including antifungal agents, anti-inflammatory agents, and anticancer agents. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of polymeric materials, including polyurethanes and polyimides.
Mecanismo De Acción
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of mechanisms of action, depending on its application. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a nucleophile, reacting with electrophiles to form covalent bonds. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a ligand, binding to proteins to modulate their activity. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine acts as a monomer, reacting with other monomers to form polymeric materials.
Biochemical and Physiological Effects
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of biochemical and physiological effects, depending on its application. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine does not have any direct biochemical or physiological effects. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine can bind to proteins to modulate their activity, leading to a range of biochemical and physiological effects. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine can be used to synthesize a variety of polymeric materials, which can have a range of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of advantages and limitations for use in laboratory experiments. One advantage of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a versatile compound, with a range of applications in various fields of chemistry. Another advantage of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is relatively easy to synthesize, using a range of methods. One limitation of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a synthetic compound, and thus may not be suitable for use in some applications. Another limitation of 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine is that it is a relatively expensive compound, and thus may not be suitable for use in some experiments.
Direcciones Futuras
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine has a range of potential future directions in various fields of chemistry. In organic synthesis, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a starting material for the synthesis of a variety of heterocyclic compounds. In medicinal chemistry, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a starting material for the synthesis of a variety of therapeutic agents. In materials science, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a building block for the synthesis of a variety of polymeric materials. Additionally, 2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine could be used as a reagent for the synthesis of a variety of catalysts and ligands.
Propiedades
IUPAC Name |
2-chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-11-8(7-3-1-2-4-9(7)14)5-6-10(18-11)12(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURIMKPCFZHCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)

![1-[(tert-butoxy)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1439556.png)





![[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1439565.png)

